N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . It contains a 4-acetylpiperazin-1-yl group and a 1,2-dihydroacenaphthylen-1-yl group, both attached to the nitrogen of the sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonamide group, a 4-acetylpiperazin-1-yl group, and a 1,2-dihydroacenaphthylen-1-yl group . The exact 3D conformation would depend on the specific stereochemistry at each chiral center, if any.Chemical Reactions Analysis
Sulfonamides, in general, are quite stable and resistant to hydrolysis and oxidation . They can undergo reactions at the sulfur or the nitrogen, such as displacement of the nitrogen by amines or reaction with bases to form sulfonate salts .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Sulfonamides are typically crystalline solids at room temperature, and many are soluble in water due to their ability to form hydrogen bonds .Scientific Research Applications
Synthesis and Microbial Studies
N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide is involved in the synthesis of various chemical compounds with potential microbial applications. Research has shown the preparation of derivatives using acetylpiperazin and other chemical reactions to create compounds screened for antibacterial and antifungal activities. For example, the synthesis of pyridine derivatives and their microbial studies indicate a methodological approach to harnessing chemical compounds for antimicrobial purposes (Patel & Agravat, 2007).
Protein Kinase Inhibition
Derivatives of the mentioned compound have shown to inhibit protein kinases significantly. This inhibition plays a crucial role in the regulation of cellular processes, making these derivatives potential candidates for therapeutic applications in diseases where protein kinase regulation is disrupted. The study on isoquinolinesulfonamides exemplifies this by demonstrating the inhibition of cyclic nucleotide-dependent protein kinases and protein kinase C (Hidaka et al., 1984).
Anticancer and Antiviral Activities
Some derivatives, synthesized with a focus on incorporating the sulfonamide group, have been evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This broad spectrum of biological activities highlights the versatility of compounds derived from N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide in contributing to the development of new therapeutic agents. The research into celecoxib derivatives is a testament to this versatility, showing promise in several areas of disease treatment (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
Further applications are seen in the development of inhibitors for carbonic anhydrase isoforms. These inhibitors are crucial for identifying new therapeutics targeting various diseases, including glaucoma and cancer. The synthesis and biochemical evaluation of substituted benzenesulfonamides demonstrate the importance of these compounds in the inhibition of carbonic anhydrase, showcasing the potential for the development of selective inhibitors for therapeutic use (Mancuso et al., 2020).
Enzyme Inhibition and Potential Drug Candidates
The synthesis of novel compounds derived from the given chemical structure has been explored for their potential as enzyme inhibitors and drug candidates. These studies often focus on the synthesis of derivatives that exhibit significant biological activities, such as antimicrobial, antifungal, and analgesic effects, as well as their potential application in treating various diseases. For example, the synthesis and evaluation of novel compounds for their analgesic-antipyretic agents show the therapeutic potential of these derivatives (Tripathi et al., 2014).
Future Directions
properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3S/c1-16(29)27-12-14-28(15-13-27)24-21-7-3-5-17-4-2-6-20(22(17)21)23(24)26-32(30,31)19-10-8-18(25)9-11-19/h2-11,23-24,26H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDNPQUXDMYGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide |
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